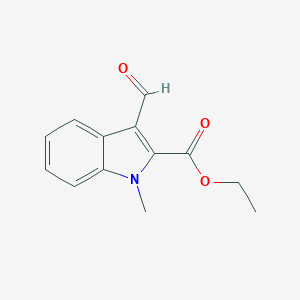

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step reactions that incorporate functional groups into the indole core. For instance, ethyl 1-acetyl-1H-indole-3-carboxylate can be synthesized by acetylation of ethyl 1H-indole-3-carboxylate, showcasing a method to introduce acyl groups into the indole framework (Siddiquee et al., 2009). Additionally, three-component tandem reactions involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates have been employed for the synthesis of pyrimido[1,2-a]indoles, demonstrating the compound's utility in constructing more complex heterocycles (Gupta et al., 2011).

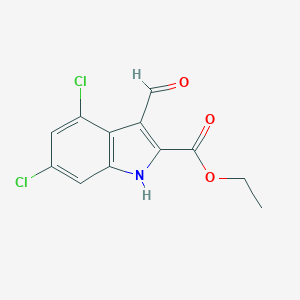

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar aromatic ring system. In ethyl 1-acetyl-1H-indole-3-carboxylate, for example, the aromatic ring system is essentially planar, with minimal deviation from planarity, illustrating the rigidity and planar nature of such compounds (Siddiquee et al., 2009).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. The Friedel-Crafts acylation, for instance, allows for the acylation at specific positions on the indole nucleus, enabling the introduction of various acyl groups and the construction of complex molecules (Tani et al., 1990). Similarly, the transformation of sulfomethyl groups to formyl functions in the synthesis of formyl-indole derivatives demonstrates the compound's adaptability in synthetic chemistry (Pete et al., 2006).

Physical Properties Analysis

The physical properties of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. The crystal structure, for example, is influenced by various intermolecular interactions, including C—H⋯O and π⋯π stacking interactions, which determine the compound's solid-state organization (Siddiquee et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, acid and base stability, and redox behavior, define the scope of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate in synthetic applications. Its ability to undergo reactions like the Friedel-Crafts acylation, cyclocondensation, and various other transformations highlights its chemical versatility and importance in organic synthesis (Tani et al., 1990).

Applications De Recherche Scientifique

Intermediate for Synthesis : Ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates are recognized as promising intermediates in the synthesis of dimeric intermediate allenes, highlighting their utility in complex organic syntheses (Beccalli, Marchesini, & Pilati, 1994).

Functionalization with Selenium Dioxide : A study demonstrated the potential of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate for functionalization with selenium dioxide, leading to the production of 1,2,3-selenadiazole and 2,3 (Velikorodov, Ionova, Shustova, & Stepkina, 2016).

Synthetic Method for Preparing 5-Formyl-1H-indole-2-carboxylates : A novel method for preparing 5-formyl-1H-indole-2-carboxylates using the CH2SO3H functionality as a masking formyl group was demonstrated, offering potential applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).

Synthesis of Indole Derivatives : Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate allows for the synthesis of various indole derivatives with regioselectivity, showcasing its versatility in chemical synthesis (Tani et al., 1990).

Anti-Hepatitis B Virus Activity : Ethyl 5-hydroxy-1H-indole-3-carboxylate displayed significant anti-hepatitis B virus activity, proving more potent than the positive control lamivudine (Zhao, Zhao, Chai, & Gong, 2006).

Chlorination of Indole Derivatives : Chlorination of indole derivatives with ethyl N,N-dichlorocarbamate produces 3,3,5-trichlorooxindole and methyl indole-2-carboxylate yields methyl-3,5-dichlorooxindole, illustrating its use in chlorination reactions (Muchowski, 1970).

Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles : Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure produce 1-substituted indole-3-carboxylic acids in good to excellent yields, suggesting applications in pharmaceuticals and nutraceuticals (Nemoto et al., 2016).

Propriétés

IUPAC Name |

ethyl 3-formyl-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNCZFAUVNDYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

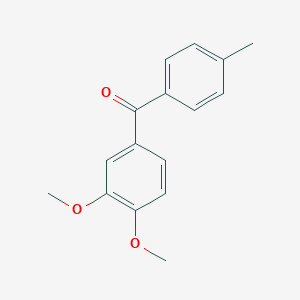

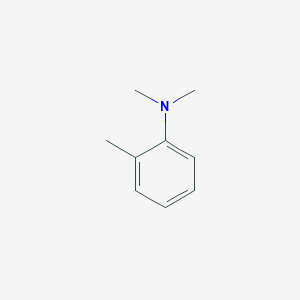

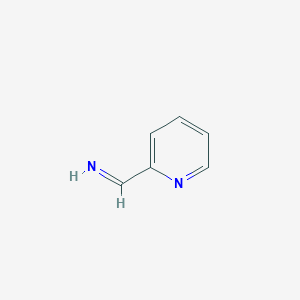

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)